molecular formula C15H14F2 B14613130 1-(1,2-Difluoro-1-phenylethyl)-3-methylbenzene CAS No. 59888-10-7

1-(1,2-Difluoro-1-phenylethyl)-3-methylbenzene

Cat. No.: B14613130
CAS No.: 59888-10-7
M. Wt: 232.27 g/mol
InChI Key: UZLPXKCBQFITLZ-UHFFFAOYSA-N
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Description

1-(1,2-Difluoro-1-phenylethyl)-3-methylbenzene is a chemical compound characterized by the presence of a difluoro-substituted phenylethyl group attached to a methylbenzene ring

Preparation Methods

The synthesis of 1-(1,2-Difluoro-1-phenylethyl)-3-methylbenzene typically involves the following steps:

    Synthetic Routes: The preparation begins with the fluorination of a suitable precursor, such as 1-phenylethylbenzene, using a fluorinating agent like diethylaminosulfur trifluoride (DAST). The reaction conditions often require an inert atmosphere and low temperatures to ensure selective fluorination.

    Reaction Conditions: The reaction is carried out in an anhydrous solvent, such as dichloromethane, under controlled temperature conditions to prevent side reactions. The product is then purified using column chromatography or recrystallization techniques.

    Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

1-(1,2-Difluoro-1-phenylethyl)-3-methylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The presence of fluorine atoms makes the compound susceptible to nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide, which can replace the fluorine atoms with other functional groups.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(1,2-Difluoro-1-phenylethyl)-3-methylbenzene finds applications in various scientific research fields:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Its unique structural properties make it a valuable tool in studying enzyme-substrate interactions and protein-ligand binding.

    Medicine: The compound’s potential therapeutic properties are being explored in drug discovery and development, particularly in the treatment of neurological disorders.

    Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which 1-(1,2-Difluoro-1-phenylethyl)-3-methylbenzene exerts its effects involves:

    Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, van der Waals forces, and hydrophobic interactions.

    Pathways Involved: These interactions can modulate various biochemical pathways, leading to changes in cellular functions. For example, the compound may inhibit enzyme activity or alter receptor signaling, resulting in therapeutic effects.

Comparison with Similar Compounds

1-(1,2-Difluoro-1-phenylethyl)-3-methylbenzene can be compared with other similar compounds, such as:

    1-Chloro-3-(1,2-difluoro-1-phenylethyl)benzene: This compound has a chlorine atom instead of a methyl group, which can influence its reactivity and applications.

    1-(1,2-Difluoro-1-phenylethyl)-4-methylbenzene: The position of the methyl group on the benzene ring differs, which can affect the compound’s chemical properties and interactions.

    Benzene, 1-chloro-4-(1,2-difluoro-1-phenylethyl): Similar to the first compound, but with the chlorine atom in a different position, leading to variations in its chemical behavior.

Properties

CAS No.

59888-10-7

Molecular Formula

C15H14F2

Molecular Weight

232.27 g/mol

IUPAC Name

1-(1,2-difluoro-1-phenylethyl)-3-methylbenzene

InChI

InChI=1S/C15H14F2/c1-12-6-5-9-14(10-12)15(17,11-16)13-7-3-2-4-8-13/h2-10H,11H2,1H3

InChI Key

UZLPXKCBQFITLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(CF)(C2=CC=CC=C2)F

Origin of Product

United States

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